molecular formula C10H5F13O2 B1205561 1,1-Dihydroperfluoroheptyl acrylate CAS No. 559-11-5

1,1-Dihydroperfluoroheptyl acrylate

Cat. No. B1205561
CAS RN: 559-11-5
M. Wt: 404.12 g/mol
InChI Key: XJAVADKMAMZXPW-UHFFFAOYSA-N
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Description

1,1-Dihydroperfluoroheptyl acrylate is a chemical compound with the molecular formula C10H5F13O2 . It has a molecular weight of 404.12 g/mol . The compound is also known by several synonyms, including 1H,1H-Perfluoroheptyl acrylate and 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl acrylate .


Molecular Structure Analysis

The molecular structure of 1,1-Dihydroperfluoroheptyl acrylate contains a total of 29 bonds; 24 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 1 ester(s) (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 404.12 g/mol and a LogP value of 5.2 .

Scientific Research Applications

Surface Composition Studies

The compound is used in surface composition studies. A sample of 1,1-dihydroperfluorooctyl acrylate (PFOA), a low surface energy polymeric material prepared by homogeneous free radical solution polymerization, has been investigated by x-ray photoelectron spectroscopy (XPS). Knowledge of the surface composition of PFOA is significant since potential applications of this homopolymer include use in polymer blends where this material would be expected to be the surface active species .

Polymer Blends

1,1-Dihydroperfluoroheptyl acrylate is used in the creation of polymer blends. The low surface energy of this compound makes it a suitable candidate for creating surface active species in these blends .

Thin Film Creation

This compound is used in the creation of thin films. Controlled surface studies were conducted on a thick polymer film (∼0.5 μ m) spun cast from solution onto silicon .

Oil-Water Separation

1,1-Dihydroperfluoroheptyl acrylate is used in the fabrication of superhydrophobic-superoleophilic membranes for oil–water separation. Poly (1H,1H,2H,2H-perfluorodecyl acrylate) (PPFDA) thin films were deposited on stainless steel meshes by initiated chemical vapor deposition (iCVD) method to prepare these membranes .

Creation of Water-Repellent Surfaces

The compound is used in the creation of water-repellent but oil-permeable surfaces. iCVD of PPFDA on mesh surfaces created composite structures which were water-repellent but oil-permeable .

High Efficiency Oil-Water Separation

The compound is used in high efficiency oil-water separation. iCVD-coated meshes were directly used for oil–water separation without using an extra force or chemical reagent. A high separation efficiency value of 98.5% was observed .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F13O2/c1-2-4(24)25-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAVADKMAMZXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61910-85-8
Record name 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl ester, homopolymer
Source CAS Common Chemistry
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DSSTOX Substance ID

DTXSID80204488
Record name 1,1-Dihydroperfluoroheptyl acrylate
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Molecular Weight

404.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dihydroperfluoroheptyl acrylate

CAS RN

559-11-5
Record name 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl 2-propenoate
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URL https://commonchemistry.cas.org/detail?cas_rn=559-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dihydroperfluoroheptyl acrylate
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Record name 1,1-Dihydroperfluoroheptyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl acrylate
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Record name 1,1-Dihydroperfluoroheptyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1,1-Dihydroperfluoroheptyl acrylate useful for modifying textiles?

A1: 1,1-Dihydroperfluoroheptyl acrylate (DHPFHA) is a fluorinated acrylate monomer. When grafted onto materials like cellulose, it imparts valuable properties like oil and water repellency. This is due to the low surface energy of the perfluoroalkyl chain in DHPFHA. []

Q2: What role does pH play in the grafting of 1,1-Dihydroperfluoroheptyl acrylate onto cellulose carbamate using hydrogen peroxide?

A3: The pH of the reaction medium significantly influences the grafting efficiency of DHPFHA onto cellulose carbamate when using hydrogen peroxide as an initiator. Studies indicate that slightly acidic conditions, specifically within the pH range of 5-6, provide the most favorable environment for grafting. [] In contrast, highly acidic (pH 2-4) or alkaline (pH 8-12) conditions result in significantly lower graft yields. This pH dependency likely relates to the reactivity of both the cellulose carbamate and the DHPFHA under different pH conditions, as well as the stability of the hydrogen peroxide initiator.

Q3: Can 1,1-Dihydroperfluoroheptyl acrylate be used to modify materials other than textiles?

A4: Yes, while the provided research focuses on textile modification, DHPFHA's ability to impart oil and water repellency makes it potentially valuable for other applications. One study explores grafting DHPFHA onto wood pulp. [] This suggests its potential use in creating moisture-resistant paper products or hydrophobic wood composites. Further research could explore its applicability in areas like coatings, packaging materials, and more.

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